6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C27H25N5 and its molecular weight is 419.532. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various biological processes, including antimicrobial and anti-tubercular activities .
Mode of Action
For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a broad range of chemical and biological properties .
Result of Action
Similar compounds have shown potent anti-tubercular activity against mycobacterium tuberculosis strain .
Biological Activity
The compound 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data tables.
Structure and Properties
The compound's structure is characterized by the following molecular formula:
This structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its potential pharmacological applications.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study screened a library of compounds based on this scaffold for their activity against various cancer cell lines. The results showed that certain derivatives demonstrated promising growth inhibition in MDA-MB-231 (human breast cancer) cells. Notably, the compound was evaluated alongside known anticancer agents like YM155 and menadione to establish its efficacy.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | TBD | Apoptosis induction |
YM155 | MDA-MB-231 | 0.5 | Survivin suppression |
Menadione | MDA-MB-231 | 0.8 | ROS generation |
Antitubercular Activity
Another significant aspect of this compound is its potential as an antitubercular agent. A related study focused on pyrazolo[1,5-a]pyrimidine derivatives found that several compounds exhibited substantial activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM. The mechanism of action was linked to interference with mycolic acid biosynthesis rather than traditional pathways observed in other antitubercular drugs.
Compound | Target Pathogen | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | M. tuberculosis H37Ra | TBD | Mycolic acid biosynthesis inhibition |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis in cancer cells by modulating key signaling pathways.
- Inhibition of mTORC1 : Similar compounds have been noted to reduce mTORC1 activity, leading to increased autophagy and disruption of cellular growth signals.
- Antimicrobial Activity : The compound's structure allows it to interact with bacterial enzymes critical for survival, making it a candidate for further development as an antimicrobial agent.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines and M. tuberculosis. The findings underscored the importance of structural modifications in enhancing biological activity:
Study Overview
- Objective : To evaluate the anticancer and antimicrobial properties of synthesized pyrazolo[1,5-a]pyrimidine derivatives.
- Methodology : High-throughput screening against selected cell lines and pathogens.
Results Summary
The study identified several derivatives with enhanced potency compared to existing treatments. The data indicated a correlation between specific structural features and biological activity.
Properties
IUPAC Name |
6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5/c1-19-24(16-21-10-5-3-6-11-21)26(29-18-22-12-9-15-28-17-22)32-27(30-19)25(20(2)31-32)23-13-7-4-8-14-23/h3-15,17,29H,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOQUHDYONPRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CN=CC=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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